molecular formula C13H15BrN2O3S B288428 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No. B288428
M. Wt: 359.24 g/mol
InChI Key: BYKJNRBBHJHNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory and anticancer properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole is closely related to the synthesis of various sulfonylated pyrazoles. For instance, Povarov et al. (2017) discuss the synthesis of sulfonylated 4-amino-1H-pyrazoles, emphasizing the relevance of sulfonylated aminopyrazoles in scientific research, particularly in the context of their structural properties as analyzed through IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).

Biological Activity and Potential Applications

  • The synthesis of various sulfonylated heterocyclic compounds, which include 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, has been a topic of interest due to their potential biological activities. For example, in a study by Komshina et al. (2020), the focus was on sulfonamide derivatives of heterocyclic compounds, including pyrazoles, highlighting their use as inhibitors of human carbonic anhydrases which are critical in various biochemical processes (Komshina et al., 2020).

Chemistry and Reactivity

  • The chemistry and reactivity of pyrazole derivatives, closely related to 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, have been explored in various studies. For instance, Cremlyn et al. (1981) discuss the synthesis of different sulfonyl chlorides and their derivatives, including dimethylpyrazole sulfonyl chlorides. This research provides insights into the reactivity of these compounds and their potential applications in various chemical reactions (Cremlyn et al., 1981).

Synthesis and Design of COX-2 Inhibitors

  • Pyrazole derivatives, such as 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, have been studied for their role in the design of COX-2 inhibitors. Penning et al. (1997) examined a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their inhibitory activity against COX-2, a key enzyme involved in inflammation and pain. This study is significant in understanding the therapeutic potential of pyrazole derivatives in medical science (Penning et al., 1997).

Antibacterial Properties

  • Research on pyrazole derivatives also extends to their antibacterial properties. Zhang (2011) synthesized new antipyrine derivatives, including dimethylpyrazole-based compounds, and evaluated their antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Zhang, 2011).

properties

Product Name

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole

Molecular Formula

C13H15BrN2O3S

Molecular Weight

359.24 g/mol

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C13H15BrN2O3S/c1-4-19-13-8-11(5-6-12(13)14)20(17,18)16-10(3)7-9(2)15-16/h5-8H,4H2,1-3H3

InChI Key

BYKJNRBBHJHNTG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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